Vanadyl oxalate

Description

Properties

IUPAC Name |

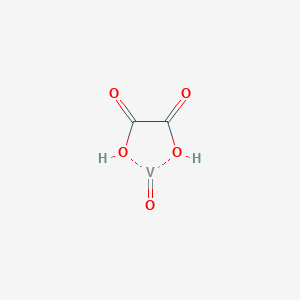

oxalic acid;oxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUCKKLSDGRKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O5V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287100 | |

| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15500-04-6 | |

| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium, [ethanedioato(2-)-κO1,κO2]oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vanadyl Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Formula, Properties, Synthesis, and Biological Significance of Vanadyl Oxalate

Introduction

This compound, with the general chemical formula VOC₂O₄, is an inorganic compound that has garnered significant attention in various scientific fields. It serves as a crucial precursor in the synthesis of vanadium oxides, which are utilized in catalysis and energy storage.[1][2] Furthermore, its insulin-mimetic properties have made it a subject of interest in biomedical research and drug development for the management of diabetes.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in relevant biological pathways.

Chemical and Physical Properties

This compound can exist in an anhydrous form (VOC₂O₄) or as various hydrates, most commonly as the dihydrate (VOC₂O₄·2H₂O) and the pentahydrate (VOC₂O₄·5H₂O).[5] The degree of hydration significantly influences its physical and chemical characteristics. The anhydrous form is a solid with a density of approximately 1.8 g/cm³.[5] The pentahydrate typically appears as a blue crystalline powder.[5][6]

The thermal stability of this compound is dependent on its hydration state. The anhydrous form decomposes at temperatures above 100°C.[5] The pentahydrate is stable under ambient conditions but begins to dehydrate at around 100°C, with complete decomposition to vanadium dioxide (VO₂) occurring at temperatures above 350°C.[5][6]

Quantitative Data Summary

The key physicochemical properties of anhydrous and pentahydrated this compound are summarized in the table below for easy comparison.

| Property | Anhydrous this compound | This compound Pentahydrate | References |

| Chemical Formula | VOC₂O₄ (or C₂O₅V) | VOC₂O₄·5H₂O | [1][5] |

| Molecular Weight | 154.96 g/mol | 245.02 g/mol | [1][5][7] |

| Appearance | - | Blue crystalline powder | [5][6] |

| Melting Point | Decomposes > 100 °C | Dehydrates at ~100 °C | [5] |

| Solubility | Slightly soluble in water | Soluble in water and dilute acids | [5][6] |

| Density | ~1.8 g/cm³ | - | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research. The following sections provide established protocols.

Synthesis of this compound

This compound is most commonly synthesized through the reaction of vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄).[5] The specific hydrate obtained can be controlled by adjusting the reaction conditions.

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Glacial acetic acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 mole of vanadium pentoxide with approximately 3 moles of oxalic acid dihydrate.[8]

-

Add a sufficient volume of glacial acetic acid to create a stirrable slurry.[7]

-

Heat the mixture to a temperature between 100°C and 120°C with continuous stirring.[7][8]

-

Cool the reaction mixture to room temperature to allow the product to precipitate.[1]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[7]

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted oxalic acid.[7]

-

Dry the product in a vacuum oven at 80-90°C until a constant weight is achieved. The final product is a peacock blue crystalline powder.[1][7]

Materials:

-

Vanadium pentoxide (V₂O₅), finely ground

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O), finely ground

Equipment:

-

Reaction vessel suitable for heating solids (e.g., heavy-walled glass reactor or ceramic crucible)

-

Oven

Procedure:

-

Thoroughly mix vanadium pentoxide and oxalic acid dihydrate. A common mass ratio is 1:2.3 (e.g., 500 g of V₂O₅ to 1150 g of oxalic acid dihydrate).[6]

-

Place the mixture into the reaction vessel.

-

Heat the mixture to a temperature between 100°C and 200°C.[9][10]

-

Maintain this temperature for 30-60 minutes. The mixture will become a wet solid as the reaction proceeds.[9][10]

-

After the reaction is complete, remove the vessel from the heat source and allow it to cool.[6]

-

Dry the resulting wet solid product in an oven to obtain the final solid this compound.[6][9][10]

Characterization Protocols

Objective: To determine the thermal stability and hydration state of the compound by measuring weight loss upon heating.

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from room temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.

Objective: To identify the characteristic vibrational frequencies of the V=O bond and the oxalate ligands.

Procedure:

-

Prepare a solid sample for analysis, typically by creating a KBr pellet or using a diffuse reflectance accessory.

-

For a KBr pellet, mix a small amount of the this compound sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption peaks. For example, the V=O stretch in this compound monohydrate appears around 985 cm⁻¹.[8]

Objective: To confirm the +4 oxidation state of the vanadium center and to obtain information about its coordination environment.

Procedure:

-

Prepare a sample of this compound, either as a solid or in a suitable solvent.

-

Place the sample in a quartz EPR tube.

-

Insert the tube into the EPR spectrometer.

-

Record the EPR spectrum at a specific microwave frequency (e.g., X-band, ~9.5 GHz) and magnetic field.

-

Analyze the resulting spectrum to determine the g-values and hyperfine coupling constants, which are characteristic of the vanadyl (VO²⁺) ion.

Logical and Experimental Workflows

The synthesis and characterization of this compound follow a logical progression, which can be visualized as a workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Significance and Signaling Pathways

Vanadium compounds, including this compound, have been shown to exhibit insulin-mimetic effects, making them potential therapeutic agents for diabetes.[3] One of the primary mechanisms underlying this effect is the inhibition of protein tyrosine phosphatases (PTPs), particularly Protein Tyrosine Phosphatase 1B (PTP1B).[2][11] PTP1B is a negative regulator of the insulin signaling pathway; it dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the insulin signal.

By inhibiting PTP1B, vanadyl compounds can enhance and prolong the insulin signaling cascade, leading to increased glucose uptake and utilization.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insulin-mimetic action of vanadium compounds on osteoblast-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US3689515A - this compound compounds and process for producing same - Google Patents [patents.google.com]

- 9. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104974028A - Preparation method of solid this compound - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Vanadyl Oxalate from Vanadium Pentoxide

This guide provides an in-depth overview of the synthesis of vanadyl oxalate from vanadium pentoxide, tailored for researchers, scientists, and professionals in drug development and materials science. This compound is a key precursor for various vanadium-based catalysts and nanomaterials.[1][2] The synthesis involves the reduction of vanadium(V) in vanadium pentoxide (V₂O₅) to vanadium(IV) by oxalic acid, which also serves as the complexing agent to form the this compound complex.[2][3]

The reaction stoichiometry requires 3 moles of oxalic acid for each mole of vanadium pentoxide.[2] However, a slight excess of oxalic acid (up to 3.5 moles) is often employed to ensure the reaction proceeds to completion.[3][4] The synthesis can be performed under various conditions, including in aqueous solutions, organic solvents like glacial acetic acid, or in a solid-state reaction.[3][5][6] The choice of solvent and reaction conditions, particularly time and temperature, significantly influences the hydration state and yield of the final product.[2][3]

Quantitative Data Summary

The following table summarizes key experimental parameters for different methods of synthesizing this compound from vanadium pentoxide.

| Parameter | Solvent-Based (Acetic Acid) | Solvent-Based (Aqueous) | Solid-State |

| V₂O₅:Oxalic Acid (Molar Ratio) | ~1:3 to 1:3.5[3] | ~1:3[5][7] | ~1:3 to 1:3.5 (by mass ratio 1:2.1 to 1:2.5)[4] |

| Solvent | Glacial Acetic Acid[3] | Deionized Water[5] | None[3] |

| Temperature | 100 - 120°C[2][3] | 40 - 80°C[3][7] | 100 - 200°C[3][6] |

| Reaction Time | 1 - 5+ hours (depends on desired hydrate)[2][3] | ~2 hours or until completion[7] | 30 - 60 minutes[3][6] |

| Typical Product | This compound Hydrates (mono-, di-, sesqui-)[2][3] | Aqueous solution of this compound[5] | Solid this compound[6] |

| Reported Yield | High (e.g., 96.5% - 98%)[2] | Dependent on subsequent isolation | High (e.g., >99%)[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrates in Glacial Acetic Acid

This protocol, adapted from patented procedures, is highly effective for producing solid this compound with controlled hydration states.[2][3] Glacial acetic acid is the preferred solvent as it minimizes the solubility of the product, leading to higher yields compared to aqueous methods.[4]

Materials and Equipment:

-

Vanadium Pentoxide (V₂O₅)

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) or Anhydrous Oxalic Acid[2]

-

Glacial Acetic Acid

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical or magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reactant Charging: Charge the round-bottom flask with 1 mole equivalent of vanadium pentoxide and 3 to 3.5 mole equivalents of oxalic acid dihydrate.[3][4]

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to create a stirrable slurry.[3]

-

Heating and Reflux: Heat the mixture with continuous stirring. The reaction rate becomes significant around 70-75°C, with a preferred range of 100-120°C.[2] The reaction time determines the product's hydration state:[2][3]

-

This compound Dihydrate: Maintain temperature at 100-120°C for 1-2 hours.

-

This compound Monohydrate: Maintain temperature at 110-120°C for at least 5 hours.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature to allow the solid product to fully precipitate.[4] Isolate the blue crystalline solid by filtration using a Buchner funnel.[2]

-

Washing: Wash the collected solid sparingly with cold glacial acetic acid, followed by a solvent in which this compound is insoluble (e.g., diethyl ether) to aid in drying.[4] Avoid washing with water, as this compound is water-soluble.[3][4]

-

Drying: Dry the product in a vacuum oven at 80-90°C until a constant weight is achieved.[2][3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of solid this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. US3689515A - this compound compounds and process for producing same - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104974028A - Preparation method of solid this compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of Vanadyl Oxalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for vanadyl oxalate hydrate (VOC₂O₄·nH₂O). A thorough understanding of this compound's physicochemical properties is critical for ensuring its integrity and performance in research, catalysis, and materials development. This compound is a key precursor for various vanadium oxides used in applications ranging from catalysts for diesel exhaust purification to the synthesis of advanced battery materials.[1][2]

Physicochemical Properties and Hydration States

This compound typically exists in various hydrated forms, which significantly influences its stability and molecular weight.[3] The most common form is the pentahydrate, but dihydrate and monohydrate forms are also prevalent.[3][4] The color of the compound can be an initial indicator of its hydration state, with the dihydrate presenting a characteristic peacock blue color.[4][5] A greenish-blue tint may suggest a mixture of hydrate forms.[5]

Table 1: Physicochemical Properties of this compound and its Hydrates

| Property | Anhydrous | Monohydrate | Dihydrate | Pentahydrate |

| Molecular Formula | C₂O₅V | VOC₂O₄·H₂O | VOC₂O₄·2H₂O | VOC₂O₄·5H₂O |

| Molecular Weight | 154.96 g/mol [3] | 172.98 g/mol | 191.00 g/mol | 245.02 g/mol [3] |

| Appearance | - | - | Peacock blue powder[4] | Blue crystalline powder[3] |

| Vanadium State | V⁴⁺[3] | V⁴⁺ | V⁴⁺ | V⁴⁺ |

Stability Profile

The stability of this compound is primarily influenced by temperature, moisture, and, for its solutions, pH and light. The solid product is chemically stable under standard ambient conditions but is hygroscopic and can decompose upon heating.[6]

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals a multi-step decomposition process for this compound hydrate.[7]

-

Dehydration: The initial weight loss, occurring at temperatures below 267°C, corresponds to the loss of water of hydration.[5][7] This dehydration step typically completes by around 200°C.[5]

-

Oxalate Decomposition: Following dehydration, the anhydrous this compound decomposes. This process begins around 300°C and can continue up to 600°C.[8] The anhydrous form decomposes above 100°C, releasing carbon monoxide (CO) and carbon dioxide (CO₂).[3]

-

Formation of Vanadium Oxides: The final residue is a vanadium oxide.[7] Heating to 350°C or above results in decomposition to vanadium dioxide (VO₂).[1] In the presence of air, the final product is typically vanadium pentoxide (V₂O₅).[7]

Aqueous Solution Stability

The stability of this compound in aqueous solutions is critically dependent on several factors:

-

pH: Solutions are most stable under acidic conditions (pH < 3).[9] In neutral or alkaline environments, the complex can hydrolyze, leading to the precipitation of hydrated vanadium oxides.[9]

-

Temperature: Elevated temperatures accelerate the degradation of the this compound complex in solution.[9] For commercial solutions, it is recommended not to ship or store them below 16°C to prevent crystallization.[10]

-

Light: Exposure to UV light can induce photochemical reactions, leading to the degradation of the oxalate ligand.[9]

-

Oxidation: Prolonged exposure to air can cause the oxidation of the blue vanadyl (V⁴⁺) species to yellowish vanadate (V⁵⁺) species.[9]

Quantitative Stability Data

The following table summarizes the thermal decomposition stages for metal oxalates, which follow a pattern similar to that of this compound.

Table 2: Representative Thermal Decomposition Stages from TGA

| Temperature Range | Process | Volatile Product(s) | Solid Residue |

| ~100°C – 270°C | Dehydration | H₂O | Anhydrous this compound (VOC₂O₄) |

| ~300°C – 600°C | Oxalate Decomposition | CO, CO₂ | Vanadium Oxides (e.g., VO₂, V₂O₅) |

Note: Specific temperatures can vary based on the heating rate and atmosphere. The data is compiled from general observations of metal oxalate decomposition.[7][8][11]

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of this compound hydrate.

Solid Compound Storage

-

Container: Store in a tightly closed container.[12]

-

Atmosphere: Handle and store under an inert gas; the material is hygroscopic. It is crucial to avoid moisture to prevent changes in its hydration state.[1][5]

-

Conditions: Keep in a dry, cool, and well-ventilated place.[6][12] Store away from heat sources and incompatible materials such as oxidants.[1][12]

-

Access: Store locked up or in an area accessible only to qualified personnel.

Aqueous Solution Storage

-

Container: Store in a tightly sealed, labeled container.[9]

-

Conditions: Store in a cool, dark place to prevent thermal and photochemical degradation.[9]

-

pH: Ensure the solution remains acidic (pH < 3) to prevent precipitation.[9]

Handling Precautions

-

Ventilation: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and tightly fitting safety goggles.[6][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[13][14]

Experimental Protocol: Stability Assessment via TGA

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and hydration state of this compound.

Objective: To quantify the water content and determine the decomposition temperature of a this compound hydrate sample.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are properly calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the this compound hydrate powder into a TGA-compatible crucible (e.g., alumina or platinum).[5]

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Set the atmosphere to an inert gas (e.g., nitrogen) with a consistent flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[7]

-

-

Thermal Program:

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis:

-

Plot the mass percentage versus temperature to generate a thermogram.

-

Identify the temperature ranges for each distinct weight loss step.

-

Calculate the percentage weight loss for the initial step, which corresponds to the loss of water. Compare this value to the theoretical percentages for different hydrates (e.g., monohydrate, dihydrate, pentahydrate) to determine the sample's hydration state.[5]

-

Identify the onset temperature of the second major weight loss step, which corresponds to the decomposition of the anhydrous oxalate into vanadium oxide.

-

Visualizations: Workflows and Relationships

References

- 1. This compound [yxzw.com]

- 2. americanelements.com [americanelements.com]

- 3. Buy this compound (EVT-1486415) | 15500-04-6 [evitachem.com]

- 4. US3689515A - this compound compounds and process for producing same - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. amg-titanium-de.com [amg-titanium-de.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15500-04-6 Name: this compound n-Hydrate [xixisys.com]

Vanadyl Oxalate: A Technical Guide to Its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of vanadyl oxalate (VOC₂O₄), a coordination complex of significant interest in catalysis and biomedical research. Understanding the solubility of this compound is critical for its application in various fields, from the synthesis of advanced materials to its potential as a therapeutic agent. This document details its solubility in a range of solvents, provides a robust experimental protocol for solubility determination, and illustrates key concepts through logical diagrams.

Core Topic: Solubility of this compound

This compound is a blue crystalline powder that typically exists in a hydrated form, most commonly as the pentahydrate (VOC₂O₄·5H₂O).[1] Its solubility is a crucial parameter for its use in solution-based applications, such as in the preparation of catalysts and in biological studies. The polarity of the solvent and the pH of the aqueous medium are primary factors governing its dissolution.

Data Presentation: Quantitative and Qualitative Solubility

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Method/Notes |

| Water | 20 | 145.1 g/L | [2] |

| Water (pH 6) | Ambient | 231 µg/L (as V) | OECD Transformation/Dissolution Test (24h)[3] |

| Water (pH 8) | Ambient | 239 µg/L (as V) | OECD Transformation/Dissolution Test (24h)[3] |

| Aqueous Solution | Ambient | 100-150 g/L (as V₂O₅) | Typical concentration in commercial solutions[4] |

Table 2: Qualitative Solubility of this compound

| Solvent/Solvent Class | Solubility | Reference(s) | Notes |

| Water | Soluble / Slightly Soluble | [1][5][6][7] | The pentahydrate is generally considered soluble. |

| Polar Solvents | Soluble | [7] | |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | [6][8] | |

| Dilute Acids | Soluble | [1] | Solubility is enhanced in acidic conditions which prevent hydrolysis.[9] |

| Glacial Acetic Acid | Almost Completely Insoluble | [6] | This property is utilized in its synthesis and purification. |

Experimental Protocols: Determining this compound Solubility

A precise and reproducible experimental protocol is essential for determining the solubility of this compound in specific solvents of interest. The following methodology is adapted from the OECD 105 Test Guideline (Flask Method) and incorporates modern analytical techniques for accurate quantification.

Principle

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. After equilibration, the solid and liquid phases are separated, and the concentration of this compound in the clear supernatant is determined analytically.

Materials and Apparatus

-

This compound (of known purity and hydration state)

-

Solvent of interest (e.g., deionized water, ethanol, specific buffer)

-

Thermostatic shaking incubator or water bath

-

Analytical balance (± 0.1 mg)

-

Glass flasks with stoppers

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., ICP-OES, UV-Vis Spectrophotometer, or titration equipment)

Step-by-Step Procedure

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a glass flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test is recommended to determine the time to equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration until it becomes constant).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow the solid to settle.

-

To ensure complete separation of the solid phase, centrifuge an aliquot of the suspension.

-

-

Sample Collection and Preparation:

-

Carefully draw a sample from the clear supernatant of the centrifuged tube.

-

Immediately filter the sample through a syringe filter to remove any remaining suspended particles.

-

Accurately dilute the filtrate with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of vanadium or the oxalate ion in the diluted filtrate using a pre-calibrated analytical instrument.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the total vanadium concentration.[10]

-

Redox Titration: The oxalate concentration can be determined by titration with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium.

-

Complexometric Titration: The oxalate can be precipitated as calcium oxalate, which is then dissolved, and the calcium is titrated with EDTA.[10]

-

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the test temperature, expressed in g/L or mol/L, taking into account the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Vanadium, oxalate complexes CAS#: 98903-75-4 [m.chemicalbook.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. Solubility table - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. US3689515A - this compound compounds and process for producing same - Google Patents [patents.google.com]

- 7. Buy this compound (EVT-1486415) | 15500-04-6 [evitachem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Vanadyl Oxalate as a Precursor for Vanadium Pentoxide (V₂O₅) Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vanadium pentoxide (V₂O₅) utilizing vanadyl oxalate (VOC₂O₄) as a precursor. This method is valued for its simplicity and its ability to produce nanostructured V₂O₅ with enhanced electrochemical properties, making it a promising material for applications in energy storage, catalysis, and potentially in biomedical fields.[1] This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthesis pathway and reaction mechanisms.

Overview of the Synthesis Pathway

The synthesis of V₂O₅ from this compound is a two-step process.[1] The first step involves the synthesis of the this compound precursor itself, typically by reacting vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄). In this reaction, V₂O₅ is reduced by oxalic acid in an aqueous solution to form a soluble this compound complex (VOC₂O₄·nH₂O).[1] The second step is the thermal decomposition (calcination) of the isolated this compound precursor in an oxidizing atmosphere, typically air, to yield V₂O₅ nanoparticles.[1] The morphology and particle size of the final V₂O₅ product can be controlled by adjusting the calcination temperature and duration.[1]

Experimental Protocols

Preparation of this compound Precursor (VOC₂O₄·nH₂O)

This protocol describes the synthesis of the this compound precursor from vanadium pentoxide and oxalic acid.[2]

Materials:

-

Vanadium pentoxide (V₂O₅) powder

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Equipment:

-

Beaker

-

Magnetic stirrer with hotplate

-

Drying oven

Procedure:

-

Dissolve V₂O₅ powder and oxalic acid dihydrate in deionized water. A common molar ratio of V₂O₅ to H₂C₂O₄ is 1:3.[2]

-

Stir the mixture vigorously at room temperature. The color of the solution will change from yellow to blue, indicating the formation of the this compound complex.[2] The reaction can be expressed as: V₂O₅ + 3H₂C₂O₄ → 2VOC₂O₄ + 3H₂O + 2CO₂[3]

-

Dry the resulting blue solution in an oven at 80°C to evaporate the water and obtain the solid blue this compound precursor.[2]

Synthesis of V₂O₅ Nanoparticles via Thermal Decomposition

This protocol details the conversion of the this compound precursor to V₂O₅ nanoparticles.

Materials:

-

This compound (VOC₂O₄·nH₂O) precursor

Equipment:

-

Tube furnace

-

Crucible

Procedure:

-

Place the dried this compound precursor in a crucible.

-

Calcine the precursor in a tube furnace in the presence of air. A typical calcination temperature is 400°C for 2 hours.[2]

-

Allow the furnace to cool down to room temperature naturally. The resulting powder is V₂O₅.

Quantitative Data

The electrochemical performance of V₂O₅ synthesized from this compound is significantly improved compared to commercially available micro-sized V₂O₅. This enhancement is attributed to the nanostructured morphology of the synthesized material.

| Property | Value | Conditions | Reference |

| Electrochemical Performance of V₂O₅ Nanorods | |||

| Specific Discharge Capacity | 270 mAh g⁻¹ | At C/2 rate (147 mA g⁻¹) | [2] |

| Specific Discharge Capacity | 198 mAh g⁻¹ | At 4C rate (1176 mA g⁻¹) | [2] |

| Cycle Stability | 0.32% fading per cycle | - | [2] |

| Thermal Decomposition Data | |||

| Dehydration of VOC₂O₄·nH₂O | Below 150°C | Thermogravimetric Analysis (TGA) | [4] |

| Decomposition of VOC₂O₄ | 200-350°C | TGA, yields VO₂ as an intermediate | [4] |

| Oxidation of VO₂ to V₂O₅ | Above 353°C | TGA in air | [2] |

Diagrams

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of V₂O₅ nanoparticles from a this compound precursor.

Caption: Experimental workflow for V₂O₅ synthesis.

Thermal Decomposition Pathway

The thermal decomposition of this compound hydrate to vanadium pentoxide in an air atmosphere proceeds through distinct stages.

Caption: Thermal decomposition of this compound.

Conclusion

The use of this compound as a precursor offers a facile and effective route for the synthesis of nanostructured vanadium pentoxide. This method allows for the production of V₂O₅ with superior electrochemical performance compared to conventional materials, highlighting its potential for advanced energy storage applications. The ability to control the morphology of the final product through the adjustment of synthesis parameters further enhances the versatility of this approach for various technological applications.

References

A Comprehensive Technical Guide to the Safe Handling of Vanadyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety precautions and detailed protocols for the handling of vanadyl oxalate in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment. This compound, while a valuable reagent in various chemical syntheses and research applications, presents notable health hazards that necessitate careful handling and a thorough understanding of its toxicological profile.

Hazard Identification and Toxicological Data

This compound is classified as harmful if swallowed or inhaled, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] In the absence of specific toxicological data for this compound, information for the closely related compound, vanadyl sulfate, and general vanadium compounds are provided for risk assessment.

Quantitative Health and Safety Data

| Parameter | Value | Compound/Element | Source |

| Oral LD50 (Rat) | 448 - 467.2 mg/kg | Vanadyl Sulfate | [4][5][6] |

| Dermal LD50 (Rabbit) | 4450 mg/kg | Vanadyl Sulfate | [5][6] |

| OSHA PEL (Ceiling) | 0.5 mg/m³ (respirable dust, as V₂O₅) | Vanadium Pentoxide | [7][8][9] |

| OSHA PEL (Ceiling) | 0.1 mg/m³ (fume, as V₂O₅) | Vanadium Pentoxide | [9][10] |

| NIOSH REL (Ceiling, 15-min) | 0.05 mg/m³ (as V) | Vanadium Compounds | [7][8][9][11][12] |

| ACGIH TLV (TWA, 8-hr) | 0.05 mg/m³ (inhalable fraction, as V) | Vanadium Pentoxide | [9][13] |

| IDLH | 35 mg/m³ (as V) | Vanadium | [11][12] |

Disclaimer: The LD50 values provided are for vanadyl sulfate and should be used as an estimation of the potential toxicity of this compound. The Permissible Exposure Limits (PEL), Recommended Exposure Limits (REL), Threshold Limit Values (TLV), and Immediately Dangerous to Life or Health (IDLH) concentrations are for vanadium compounds in general and should be strictly adhered to when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and personal protective equipment are paramount to minimize exposure to this compound.

Engineering Controls:

-

Ventilation: All work with this compound, particularly when handling the solid powder or creating solutions, must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory to prevent the inhalation of dust or aerosols.

-

Safety Showers and Eyewash Stations: Easily accessible and fully functional safety showers and eyewash stations are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[2] A face shield should be worn in situations where there is a higher risk of splashing.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] For larger quantities or when there is a significant risk of contact, impervious clothing should be worn.[2]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with an appropriate particulate filter must be used.[7]

Safe Handling and Storage Protocols

Handling:

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong bases and oxidizing agents. Contact with strong bases can cause precipitation.

-

Store in a locked cabinet or other secure area to prevent unauthorized access.[1][2]

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]

Spill and Waste Disposal Procedures

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up solid spills to avoid creating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.

-

Do not allow the material to enter drains or waterways.

Waste Disposal:

-

Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local regulations.

-

Waste should be treated as hazardous chemical waste.

Experimental Workflow: Preparation of an Aqueous this compound Solution

The following diagram outlines the standard operating procedure for the safe preparation of an aqueous this compound solution in a laboratory setting. Adherence to this workflow is essential to minimize exposure and ensure a controlled experimental process.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Acute toxicity of vanadium compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Vanadium dust [cdc.gov]

- 8. restoredcdc.org [restoredcdc.org]

- 9. nj.gov [nj.gov]

- 10. materion.com [materion.com]

- 11. restoredcdc.org [restoredcdc.org]

- 12. Vanadium fume - IDLH | NIOSH | CDC [cdc.gov]

- 13. VANADIUM PENTOXIDE - ACGIH [acgih.org]

An In-depth Technical Guide to the Hydrated Forms of Vanadyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrated forms of vanadyl oxalate (VOC₂O₄), a versatile inorganic compound with significant applications in catalysis, materials science, and biomedical research.[1][2][3] this compound serves as a crucial precursor for the synthesis of various vanadium oxides and is valued for its role in catalytic processes.[1][4] The hydration state of this compound—the number of water molecules integrated into its crystal structure—profoundly influences its chemical and physical properties, including its molecular weight, stability, and vanadium concentration.[2][5] Accurate characterization and control over the hydration state are therefore critical for reproducible and effective research and development.[1]

Physicochemical Properties and Hydration States

This compound, or oxo(oxalato-O,O')vanadium, is a coordination complex with vanadium in the +4 oxidation state.[2] It typically appears as a blue crystalline powder.[2][3] While the anhydrous form (VOC₂O₄) exists, the compound is more commonly found in its hydrated states, with the dihydrate and pentahydrate being frequently utilized.[2] Other known forms include the monohydrate and sesquihydrate.[5][6][7] The presence and number of water molecules affect the compound's stability; for instance, the anhydrous form decomposes at temperatures above 100°C, while the pentahydrate begins to dehydrate around the same temperature.[2][8]

The choice of solvent during synthesis is critical, as hydrated forms of this compound are known to be almost completely insoluble in glacial acetic acid, which facilitates their recovery.[6] Conversely, the pentahydrate is soluble in water and dilute acids.[2][9]

Table 1: Comparative Physicochemical Data of this compound Forms

| Property | Anhydrous this compound | This compound Dihydrate | This compound Pentahydrate | References |

| Chemical Formula | VOC₂O₄ | VOC₂O₄·2H₂O | VOC₂O₄·5H₂O | [2][8] |

| Molecular Weight | 154.96 g/mol | 191.00 g/mol | 245.02 g/mol | [2][8][9] |

| Appearance | - | Peacock blue precipitate | Blue crystalline powder | [1][2][8] |

| Melting Point | Decomposes > 100 °C | - | ~100 °C (dehydrates) | [2][8] |

| Solubility | Slightly soluble in water | Insoluble in glacial acetic acid | Soluble in water and dilute acids | [2][6][9] |

| V=O Stretch (FTIR) | - | ~1010 cm⁻¹ | - | [1][6] |

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for distinguishing between the different hydrated forms of this compound.[1] The vibrational frequency of the vanadyl (V=O) bond is particularly sensitive to the coordination environment, which is directly influenced by the degree of hydration.[1] This sensitivity allows for the identification of specific hydrates based on the position of the V=O stretching band in the infrared spectrum.[1][6]

Table 2: Key FTIR Absorption Bands for this compound Hydrates

| Hydrated Form | V=O Stretch (cm⁻¹) | C=O Stretch (Oxalate) (cm⁻¹) | O-H Stretch (Water) (cm⁻¹) | References |

| Monohydrate | ~985 | ~1700-1600 | ~3500-3200 (broad) | [1][6] |

| Dihydrate | ~1010 | ~1700-1600 | ~3500-3200 (broad) | [1][6] |

| Sesquihydrate | 980 (with shoulder at 1010) | - | - | [6] |

Experimental Protocols

Reproducible synthesis of specific this compound hydrates is essential for research. The following protocols are based on established methods involving the reaction of vanadium pentoxide (V₂O₅) with oxalic acid.[2] The key to isolating different hydrated forms lies in controlling reaction parameters such as time, temperature, and solvent composition.[7]

Protocol 1: Synthesis of this compound Dihydrate (VOC₂O₄·2H₂O)

This method yields the dihydrate form by utilizing a shorter reaction time in a glacial acetic acid medium.[1][7]

Reactants and Materials:

-

Vanadium pentoxide (V₂O₅)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Glacial acetic acid

-

Three-necked round-bottom flask

-

Mechanical stirrer and reflux condenser

Procedure:

-

In the flask, prepare a mixture with a molar ratio of 1 mole of vanadium pentoxide to 3 moles of oxalic acid dihydrate.[1]

-

Add glacial acetic acid as the solvent.[1]

-

Heat the reaction mixture to a temperature between 100°C and 120°C while stirring continuously.[1][6]

-

Maintain this temperature for approximately 1 to 2 hours.[1][6]

-

Cool the mixture to room temperature, allowing the peacock blue precipitate to settle.[1]

-

Filter the resulting precipitate and dry it to yield this compound dihydrate.[1]

Protocol 2: Synthesis of this compound Monohydrate (VOC₂O₄·H₂O)

The monohydrate can be obtained by extending the reaction time or by carefully controlling the initial water content in the reaction.[6][7]

Reactants and Materials:

-

Vanadium pentoxide (V₂O₅)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Glacial acetic acid

-

Water

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Combine 30g of vanadium pentoxide and 75g of oxalic acid dihydrate in a reaction vessel.[6]

-

Add 200 ml of glacial acetic acid and 5 ml of water.[6] The presence of a small amount of water can increase the reaction rate.[6]

-

Heat the mixture to a temperature between 108°C and 118°C.[6]

-

Maintain this temperature for 3.5 hours with continuous stirring.[6]

-

Cool the mixture to room temperature and filter to collect the blue crystalline powder.[6]

-

Dry the solid product under vacuum (e.g., at 80°C, 1.0 mm Hg for 5 hours) to obtain this compound monohydrate.[6]

Protocol 3: Characterization by FTIR Spectroscopy

This protocol outlines the general steps for analyzing a this compound sample to identify its hydration state.

Methodology:

-

Prepare a powdered sample by gently grinding the this compound crystals.

-

Prepare the sample for analysis (e.g., as a KBr pellet or in a hydrocarbon mull).

-

Place the sample in the FTIR spectrometer.

-

Acquire the infrared spectrum over the appropriate range (typically 4000-400 cm⁻¹).

-

Analyze the spectrum, paying close attention to the V=O stretching band region (around 980-1010 cm⁻¹) and the broad O-H stretching band from water molecules (~3200-3500 cm⁻¹).[1][6]

-

Compare the observed V=O peak position to the reference values in Table 2 to determine the hydration state.

Visualizing Workflows and Relationships

The synthesis and characterization of this compound hydrates can be represented by logical workflows, providing a clear visual guide for experimental design and execution.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. zegmetal.com [zegmetal.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. US3689515A - this compound compounds and process for producing same - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy this compound (EVT-1486415) | 15500-04-6 [evitachem.com]

- 9. This compound [yxzw.com]

Methodological & Application

Application Notes and Protocols: Vanadyl Oxalate Impregnation Method for Catalyst Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vanadyl oxalate impregnation method is a robust and widely utilized technique for synthesizing highly dispersed vanadium-based catalysts.[1] This method is particularly advantageous for preparing supported catalysts where vanadium oxides (VOx) serve as the active species on a high-surface-area support. The use of this compound (VOC₂O₄) as the vanadium precursor is beneficial because its thermal decomposition yields vanadium oxides, carbon dioxide, and water, leaving no residual anions or cations that could poison the catalyst.[1][2]

This technique is fundamental in producing catalysts for critical industrial and environmental applications, including:

-

Selective Catalytic Reduction (SCR) of NOx: V₂O₅-WO₃/TiO₂ catalysts, frequently prepared via this compound impregnation, are the industry standard for mitigating nitrogen oxide (NOx) emissions from stationary sources.[1] The method enables precise control over vanadium loading, which is essential for optimizing catalytic performance.[1]

-

Oxidative Dehydrogenation (ODH) of Alkanes: Vanadia-based catalysts on supports like silica (SiO₂) are effective for the ODH of light alkanes, such as converting propane to propene.[1] The impregnation method promotes the formation of well-dispersed monomeric and polymeric vanadyl species, which are the active sites for this reaction.[1]

-

Selective Oxidation of Hydrocarbons: These catalysts are employed in the partial oxidation of various hydrocarbons, such as the oxidation of o-xylene to phthalic anhydride.[1]

The process typically employs the incipient wetness (or dry impregnation) technique, where the pores of the support material are filled with a specific volume of the this compound precursor solution.[1]

Experimental Protocols

The following protocols provide a detailed methodology for preparing a supported vanadium oxide catalyst (e.g., VOx/TiO₂) using the this compound impregnation method.

Protocol 2.1: Preparation of Aqueous this compound Precursor Solution

This protocol describes the synthesis of the this compound solution from vanadium pentoxide (V₂O₅) and oxalic acid.[1][3] The reaction involves the reduction of V(V) in V₂O₅ to V(IV) in the vanadyl (VO²⁺) ion, which then forms a complex with the oxalate.[4]

Materials and Equipment:

-

Vanadium pentoxide (V₂O₅) powder

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Beaker

-

Magnetic stirrer with heating plate

-

Volumetric flask

-

Stir bar

Procedure:

-

Determine Concentrations: Calculate the required mass of V₂O₅ and oxalic acid to achieve the target vanadium concentration in the final solution. A typical molar ratio of H₂C₂O₄ to V₂O₅ is approximately 3:1 to ensure complete reduction and complexation.[1][4][5]

-

Dissolution: In a beaker, dissolve the calculated amount of oxalic acid dihydrate in a specific volume of deionized water.

-

Heating and Stirring: Place the beaker on a magnetic stirrer with a hot plate and stir until the oxalic acid is fully dissolved. The solution can be gently heated (e.g., to 80°C) to facilitate dissolution and the subsequent reaction.[6]

-

Addition of V₂O₅: Slowly and carefully add the V₂O₅ powder to the oxalic acid solution while maintaining continuous stirring.

-

Reaction: The yellow suspension will gradually turn into a deep blue solution, which is characteristic of the vanadyl (VO²⁺) ion.[1][6] Continue stirring for 1-2 hours to ensure the reaction is complete.[6]

-

Cooling and Final Volume Adjustment: Allow the solution to cool to room temperature. Transfer the blue this compound solution to a volumetric flask and add deionized water to reach the final calculated volume.[1]

Protocol 2.2: Incipient Wetness Impregnation of a Support

This protocol details the steps for impregnating a support material, such as TiO₂, with the prepared this compound solution.

Materials and Equipment:

-

Prepared this compound solution (from Protocol 2.1)

-

Drying oven

-

Evaporating dish or beaker

-

Pipette or burette

Procedure:

-

Support Preparation: Dry the support material in an oven (e.g., at 110-120°C for several hours) to remove adsorbed moisture.[1]

-

Determine Pore Volume: The pore volume of the support is a critical parameter for incipient wetness impregnation. This value is often provided by the manufacturer or can be measured using nitrogen physisorption. The total volume of the precursor solution used should be equal to the total pore volume of the support weight being impregnated.

-

Impregnation: Place a known weight of the dried support in an evaporating dish. Slowly add the calculated volume of the this compound solution dropwise while mixing or tumbling the support to ensure uniform distribution.

-

Aging (Optional): Allow the impregnated material to stand for a few hours to facilitate the diffusion of the precursor into the pores of the support.

Protocol 2.3: Drying and Calcination

This final protocol covers the crucial thermal treatment steps to remove the solvent and decompose the precursor to form the active catalyst.

Materials and Equipment:

-

Impregnated catalyst precursor (from Protocol 2.2)

-

Drying oven

-

Tube or muffle furnace with temperature control

-

Crucible (e.g., ceramic)

Procedure:

-

Drying: Place the impregnated material in a crucible and dry it in an oven, typically at 100-120°C for 12-16 hours, to remove water.[1] This step should be performed gradually to prevent rapid evaporation, which can cause the vanadium precursor to migrate to the external surface of the support particles.[1]

-

Calcination: Transfer the dried powder to a furnace for calcination. This high-temperature treatment decomposes the this compound to vanadium oxide and anchors it to the support surface.[1][3] The calcination temperature and atmosphere are critical parameters that influence the final properties of the catalyst. A typical procedure involves heating in a flow of air to a temperature between 400°C and 550°C for several hours.[6][7]

-

Cooling: After the calcination period, allow the furnace to cool down to room temperature naturally. The resulting material is the final catalyst.[1]

Data Presentation

The following tables summarize typical quantitative data and preparation parameters from studies employing the this compound impregnation method.

Table 1: Catalyst Preparation Parameters

| Catalyst Formulation | Vanadium Loading (wt. %) | Support Material | Calcination Temperature (°C) | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| V₂O₅/TiO₂ | 1-5 | TiO₂ (Anatase) | 400 - 500 | Industry standard for SCR of NOx. High dispersion of VOx species. | [1] |

| V₂O₅/CeO₂ | 2-10 | CeO₂ | 400 - 800 | Formation of CeVO₄ phase at higher V₂O₅ loadings. | [7] |

| V₂O₅/MCF | < 4.2 | Mesocellulous Silica Foams | 550 | High dispersion leads to high propylene productivity in ODH of propane. | [8] |

| Ni-CP-V2.0 | 2 | Mg-Al Hydrotalcite | 350 | Vanadium promotion enhances Ni dispersion for CO₂ methanation. |[9] |

Table 2: Performance of this compound-Derived Materials

| Application | Material | Key Performance Metric | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Li-ion Battery | V₂O₅ Nanorods | Specific Discharge Capacity | 270 mAh g⁻¹ | C/2 rate (147 mA g⁻¹) | [10] |

| Li-ion Battery | V₂O₅ Nanorods | Specific Discharge Capacity | 198 mAh g⁻¹ | 4C rate (1176 mA g⁻¹) | [10] |

| Supercapacitor | V₂O₅ (DV electrode) | Specific Capacity | 460.2 C/g | 1 A/g current density | [11] |

| Supercapacitor | Asymmetric Device (DV//AC) | Max Energy Density | 65.72 Wh/kg | 1199.97 W/kg power density |[11] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for catalyst preparation via this compound impregnation.

Logical Relationship Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. US3689515A - this compound compounds and process for producing same - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Synthesis of Vanadium Pentoxide (V₂O₅) Nanoparticles from Vanadyl Oxalate Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of vanadium pentoxide (V₂O₅) nanoparticles using a vanadyl oxalate precursor. The protocols detailed herein are intended for research and development purposes.

Overview

The synthesis of V₂O₅ nanoparticles from a this compound precursor is a well-established and reliable method that proceeds in two main stages.[1] First, a this compound complex is formed through the reduction of vanadium pentoxide by oxalic acid in an aqueous solution.[1] This precursor is then thermally decomposed (calcined) in an oxidizing atmosphere to yield V₂O₅ nanoparticles.[1] The size, morphology, and crystallinity of the final nanoparticles are highly dependent on the calcination temperature, heating rate, and the molar ratio of the initial reactants.[2]

Experimental Protocols

Synthesis of this compound Precursor

This protocol describes the preparation of the this compound precursor from vanadium pentoxide and oxalic acid.

Materials:

-

Vanadium pentoxide (V₂O₅) powder

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Beaker

-

Magnetic stirrer with a hot plate

-

Drying oven

Procedure:

-

Dissolve V₂O₅ powder and oxalic acid dihydrate in deionized water in a molar ratio of 1:3 (V₂O₅:H₂C₂O₄).[2] A slight excess of oxalic acid (up to a 1:3.5 molar ratio) can be used to ensure the complete reaction.

-

Heat the mixture to 80°C while stirring vigorously on a magnetic stirrer.[2]

-

Continue heating and stirring for approximately 2 hours. The initial yellow suspension will gradually turn into a clear blue solution, indicating the formation of the this compound complex.[2]

-

Once the reaction is complete, evaporate the water from the solution by placing the beaker in a drying oven set at 80°C.

-

The resulting solid blue precursor, this compound (VOC₂O₄·nH₂O), should be collected and ground into a fine powder.

Synthesis of V₂O₅ Nanoparticles via Thermal Decomposition

This protocol details the conversion of the this compound precursor into V₂O₅ nanoparticles through calcination.

Materials:

-

This compound precursor powder

-

Ceramic crucible or boat

-

Tube furnace with atmospheric control

Procedure:

-

Place the finely ground this compound precursor into a ceramic crucible.

-

Position the crucible in the center of a tube furnace.

-

Heat the furnace to the desired calcination temperature in an air atmosphere. A typical heating rate is 5°C/min. An oxidizing atmosphere is crucial for the formation of pure V₂O₅.[2]

-

Hold the furnace at the target temperature for 2 hours to ensure complete decomposition of the precursor and the formation of crystalline V₂O₅.[2]

-

After the dwell time, allow the furnace to cool down to room temperature naturally.

-

The resulting orange/yellow powder is the V₂O₅ nanoparticles.

Data Presentation

Influence of Calcination Temperature on V₂O₅ Nanoparticle Properties

The calcination temperature is a critical parameter that significantly influences the size and crystallinity of the synthesized V₂O₅ nanoparticles. Higher temperatures generally lead to an increase in particle size and enhanced crystallinity.

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Morphology |

| 400 | ~22 | Nanorods/Nanoparticles[2] |

| 450 | 47.12 | Nanoparticles[3] |

| 500 | ~25 | Nanoparticles |

| 550 | 53.51 | Nanoparticles[3] |

| 600 | ~29 | Nanoparticles |

Influence of V₂O₅:Oxalic Acid Molar Ratio on Synthesis

The molar ratio of vanadium pentoxide to oxalic acid affects the precursor formation and can influence the characteristics of the final V₂O₅ nanoparticles. While a 1:3 ratio is stoichiometrically common, variations can be employed to fine-tune the synthesis.

| V₂O₅:H₂C₂O₄ Molar Ratio | Observation | Reference |

| 1:1 - 1:3 | Used in the synthesis of this compound precursor. | [4] |

| 1:3 | A commonly used and effective ratio for complete reaction. | [2] |

| 1:3.5 | A slight excess of oxalic acid can promote the completion of the reaction. |

Application Protocols

Protocol for In Vitro Cytotoxicity Assay (WST-1 Assay)

This protocol outlines a method to assess the cytotoxicity of the synthesized V₂O₅ nanoparticles on a human airway epithelial cell line (BEAS-2B).

Materials:

-

BEAS-2B cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

V₂O₅ nanoparticle suspension in sterile water or culture medium

-

WST-1 reagent

-

Plate reader

Procedure:

-

Seed BEAS-2B cells in a 96-well plate at a suitable density and allow them to adhere and grow to approximately 80% confluency.

-

Prepare a series of dilutions of the V₂O₅ nanoparticle suspension in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of V₂O₅ nanoparticles. Include a control group with medium only.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for an additional 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage relative to the control group.

Protocol for Catalytic Degradation of Organic Dyes

This protocol provides a method to evaluate the photocatalytic activity of the synthesized V₂O₅ nanoparticles using the degradation of an organic dye (e.g., Methyl Violet) as a model reaction.[5]

Materials:

-

V₂O₅ nanoparticles

-

Methyl Violet (MV) dye solution of known concentration

-

Visible light source (e.g., a lamp with appropriate filters)

-

Beaker or reaction vessel

-

Magnetic stirrer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a suspension of V₂O₅ nanoparticles in the MV dye solution. A typical catalyst loading is around 1 g/L.

-

Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the nanoparticles and the dye.

-

Expose the suspension to visible light irradiation while continuously stirring.

-

At regular time intervals, withdraw a small aliquot of the suspension.

-

Centrifuge or filter the aliquot to remove the V₂O₅ nanoparticles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of the MV dye using a UV-Vis spectrophotometer.

-

Calculate the degradation efficiency of the dye over time using the change in absorbance.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of V₂O₅ nanoparticles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization and biological prospects of various calcined temperature-V2O5 nanoparticles synthesized by Citrus hystrix fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104974028A - Preparation method of solid this compound - Google Patents [patents.google.com]

- 5. Illuminating the Power of V2O5 Nanoparticles: Efficient Photocatalytic Degradation of Organic Dyes under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Preparation of Vanadyl Oxalate Aqueous Solution

Introduction

Vanadyl oxalate (VOC₂O₄) is a key precursor in the synthesis of various vanadium-based materials, including catalysts and nanoparticles.[1][2] Its aqueous solution is frequently utilized for the impregnation of catalyst supports and in the controlled synthesis of vanadium oxides.[3] This document provides a detailed protocol for the preparation of a this compound aqueous solution from vanadium pentoxide (V₂O₅) and oxalic acid. The method is based on the reduction of vanadium(V) to vanadium(IV) by oxalic acid, which also serves as a complexing agent to form the soluble this compound complex.[4][5] The resulting characteristic blue solution indicates the successful formation of the vanadyl (VO²⁺) ion.[3]

Materials and Equipment

| Material/Equipment | Description/Specification |

| Vanadium pentoxide (V₂O₅) | Powder, ≥98% purity |

| Oxalic acid dihydrate (H₂C₂O₄·2H₂O) | Crystalline, ≥99% purity |

| Deionized (DI) water | High-purity, Type II or better |

| Glass beaker or flask | Appropriate volume for the intended scale |

| Magnetic stirrer and stir bar | For continuous mixing |

| Heating plate | With temperature control |

| Fume hood | Essential for safety |

| Thermometer or temperature probe | To monitor reaction temperature |

| Filtration apparatus | e.g., Buchner funnel, filter paper, and vacuum flask |

| Volumetric flask | For final volume adjustment |

| Weighing balance | Analytical, with readability to ±0.001 g |

Safety Precautions

-

Vanadium pentoxide (V₂O₅): Toxic if inhaled or swallowed. Causes irritation to the skin, eyes, and respiratory tract.

-

Oxalic acid (H₂C₂O₄·2H₂O): Harmful if swallowed or in contact with skin. Causes severe eye damage.

-

Gas Evolution: The reaction produces carbon dioxide (CO₂) gas and is exothermic.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Work Area: All steps of this protocol must be performed inside a certified chemical fume hood to ensure adequate ventilation.

Experimental Protocol

This protocol describes the synthesis of a this compound solution via the reaction of vanadium pentoxide with an excess of oxalic acid.[4] A typical molar ratio of 3:1 for oxalic acid to V₂O₅ is used to ensure the complete reduction of V(V) to V(IV).[3][6]

4.1. Calculation of Reagents

To prepare a specific volume and concentration of the this compound solution, calculate the required mass of the reactants. The overall balanced chemical reaction is:

V₂O₅ + 3H₂C₂O₄ → 2VOC₂O₄ + 3H₂O + 2CO₂

| Compound | Molar Mass ( g/mol ) |

| Vanadium pentoxide (V₂O₅) | 181.88 |

| Oxalic acid dihydrate (H₂C₂O₄·2H₂O) | 126.07 |

Example Calculation for 100 mL of a 0.5 M this compound Solution:

-

Moles of VOC₂O₄ needed: 0.5 mol/L * 0.1 L = 0.05 mol

-

Moles of V₂O₅ needed (from stoichiometry): 0.05 mol VOC₂O₄ * (1 mol V₂O₅ / 2 mol VOC₂O₄) = 0.025 mol

-

Mass of V₂O₅: 0.025 mol * 181.88 g/mol = 4.55 g

-

Moles of H₂C₂O₄ needed (from stoichiometry): 0.025 mol V₂O₅ * (3 mol H₂C₂O₄ / 1 mol V₂O₅) = 0.075 mol

-

Mass of H₂C₂O₄·2H₂O: 0.075 mol * 126.07 g/mol = 9.46 g

4.2. Preparation Steps

-

Dissolve Oxalic Acid: Add the calculated mass of oxalic acid dihydrate to a beaker containing approximately 70-80% of the final desired volume of deionized water. Place the beaker on a hot plate with magnetic stirring inside a fume hood.

-

Heating: Gently heat the solution to 60-80°C while stirring until all the oxalic acid dihydrate has completely dissolved.[4]

-

Add Vanadium Pentoxide: Slowly and in small portions, add the calculated mass of vanadium pentoxide powder to the hot oxalic acid solution.[3][4] Caution: The reaction is exothermic and will evolve CO₂ gas; adding the V₂O₅ too quickly may cause frothing and overflow.

-

Reaction: Continue heating and stirring the mixture at 60-80°C. The color of the mixture will gradually transition from a yellow/orange slurry to a clear, deep blue solution.[3][4] This indicates the reduction of V(V) to V(IV) and the formation of the this compound complex. The reaction is typically complete within 1-2 hours, once all the V₂O₅ has dissolved and gas evolution has ceased.[4]

-

Cooling: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

-

Filtration: Filter the solution using a Buchner funnel or a similar setup to remove any unreacted starting materials or insoluble impurities.[4]

-

Final Volume Adjustment: Transfer the clear blue filtrate to a volumetric flask. Rinse the reaction beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the flask until the solution reaches the calibration mark. Stopper the flask and invert it several times to ensure homogeneity.

Workflow Diagram

Caption: Experimental workflow for the preparation of aqueous this compound.

Storage and Stability

Store the final blue this compound solution in a tightly sealed and clearly labeled container.[4] To minimize potential degradation from light or oxidation, it is recommended to store the solution in a cool, dark place. The solution should remain stable for an extended period under these conditions. If a precipitate forms over time, it may indicate hydrolysis due to a pH shift; the solution should be acidic (pH < 3) for optimal stability.[4]

References

Application Notes and Protocols for Vanadyl Oxalate in Selective Catalytic Reduction (SCR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Catalytic Reduction (SCR) is a critical technology for mitigating nitrogen oxide (NOx) emissions, major contributors to acid rain and smog, from stationary and mobile sources.[1] Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), are the industry standard for SCR applications due to their high catalytic activity, thermal stability, and resistance to sulfur poisoning.[2][3] Vanadyl oxalate (VOC₂O₄) is a widely used and highly effective precursor for the synthesis of these vanadium-based SCR catalysts.[4][5]

The use of this compound offers several advantages in catalyst preparation. Its thermal decomposition yields vanadium oxides, carbon dioxide, and water, leaving behind no residual anions or cations that could poison the catalyst.[4] This impregnation method allows for precise control over vanadium loading, which is crucial for optimizing the catalyst's performance.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of SCR catalysts, along with performance data and mechanistic insights.

Data Presentation

Catalyst Performance Data

The following tables summarize typical quantitative data for V₂O₅/TiO₂ catalysts prepared using the this compound impregnation method. The performance of an SCR catalyst is highly dependent on its composition and the specific operating conditions.

| Catalyst Composition | Vanadium Loading (wt% V₂O₅) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Performance Metrics | Reference |

| V₂O₅/TiO₂ | 0.5 | N/A | N/A | 19.57% NOx conversion at 200°C | [6] |

| V₂O₅/TiO₂ | 1.0 | N/A | N/A | 51% NOx conversion at 200°C | [6] |

| V₂O₅/TiO₂ | 2.0 - 5.0 | N/A | N/A | Extended operating temperature range (200-350°C) | [6] |

| V₂O₅-WO₃/TiO₂ (87:10:03) | ~3.0 | 150.32 | N/A | 25.8% NOx conversion at 325°C | [4][7] |

NOx Conversion Efficiency at Various Temperatures

The NOx conversion efficiency of vanadium-based SCR catalysts is highly temperature-dependent. The optimal operating window is typically between 300°C and 400°C.[6][8]

| Temperature (°C) | NOx Conversion Efficiency (%) | N₂ Selectivity (%) | Reference |

| 150 | < 20 | > 95 | [8][9] |

| 200 | 20 - 60 | > 95 | [6][8] |

| 250 | 60 - 80 | > 95 | [8] |

| 300 | > 90 | > 95 | [8][10] |

| 350 | > 95 | > 95 | [6][8] |

| 400 | > 90 | Decreases with increasing V content | [6][8] |

| 450 | Decreases | Decreases | [8] |

Note: N₂ selectivity can decrease at higher temperatures (above 400°C) due to the competing oxidation of ammonia to N₂O.[6][8]

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Precursor Solution

This protocol describes the synthesis of the this compound solution from vanadium pentoxide (V₂O₅) and oxalic acid.[4]

Materials:

-

Vanadium pentoxide (V₂O₅) powder

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Equipment:

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Volumetric flask

Procedure:

-

Determine Concentrations: Calculate the required mass of V₂O₅ and oxalic acid to achieve the desired vanadium concentration in the final solution. A typical molar ratio of H₂C₂O₄ to V₂O₅ is approximately 3:1 to ensure complete reduction and complexation.[4]

-

Dissolution: In a beaker, dissolve the calculated amount of oxalic acid dihydrate in deionized water with stirring.

-

Heating: Gently heat the solution to between 60°C and 80°C on a heating plate with continuous stirring until the oxalic acid is fully dissolved.[10]

-

Addition of V₂O₅: Slowly add the V₂O₅ powder to the oxalic acid solution in small portions. The reaction is exothermic and will produce carbon dioxide gas.[10] The solution will turn a characteristic deep blue color, indicating the formation of the vanadyl (VO²⁺) ion.[4]

-

Reaction Completion: Continue heating and stirring the mixture until all the V₂O₅ has reacted and the solution is clear.

-

Cooling and Final Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

-

Filtration: Filter the solution to remove any unreacted starting material or insoluble impurities.[10]

Protocol 2: Preparation of V₂O₅/TiO₂ Catalyst by Incipient Wetness Impregnation

This protocol details the impregnation of a TiO₂ support with the prepared this compound solution.[4]

Materials:

-

Prepared this compound solution (from Protocol 1)

-

TiO₂ support (e.g., anatase)

-

Deionized water

Equipment:

-

Evaporating dish or beaker

-